molecular formula C10H8N2O2 B1303993 Methyl quinoxaline-6-carboxylate CAS No. 23088-23-5

Methyl quinoxaline-6-carboxylate

Número de catálogo B1303993
Número CAS: 23088-23-5
Peso molecular: 188.18 g/mol
Clave InChI: VFPWJISMXACHIG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“Methyl quinoxaline-6-carboxylate” is a chemical compound with the empirical formula C10H8N2O2 . It is also known as "6-Quinoxalinecarboxylic acid methyl ester" .


Molecular Structure Analysis

The molecular weight of “Methyl quinoxaline-6-carboxylate” is 188.18 . The structure of quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings .


Chemical Reactions Analysis

Quinoxalines have become a subject of extensive research due to their wide range of physicochemical and biological activities . They are used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .


Physical And Chemical Properties Analysis

“Methyl quinoxaline-6-carboxylate” has a molecular weight of 188.18 . It has a density of 1.2±0.1 g/cm3, a boiling point of 315.1±15.0 °C at 760 mmHg, and a flash point of 144.4±20.4 °C .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Methyl quinoxaline derivatives have been studied for their antimicrobial properties. They are known to be effective against a range of pathogenic bacteria and fungi. The compound’s structure allows it to interact with microbial cell walls, disrupting their integrity and leading to cell death .

Antituberculosis Activity

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health challenge. Methyl quinoxaline-6-carboxylate derivatives have shown promise in inhibiting the growth of this bacterium, offering potential as a novel treatment option .

Anticancer Properties

Quinoxaline derivatives are being explored for their potential use in cancer therapy. Their ability to interfere with DNA replication and cell division makes them suitable candidates for anticancer drugs. Research is ongoing to determine the efficacy and safety of these compounds in cancer treatment .

Antiviral Applications

The structural versatility of quinoxaline derivatives allows them to be tailored for antiviral activity. They can be designed to inhibit viral entry or replication, which is crucial in the development of new therapies for viral infections .

Anti-inflammatory Uses

Inflammation is a biological response to harmful stimuli, and excessive inflammation can lead to various diseases. Methyl quinoxaline derivatives have shown anti-inflammatory effects, which could be beneficial in treating conditions like arthritis and asthma .

Antioxidant Effects

Oxidative stress is implicated in many chronic diseases. Methyl quinoxaline derivatives exhibit antioxidant properties, neutralizing free radicals and potentially preventing or mitigating oxidative damage .

Antileishmanial Activity

Leishmaniasis is a disease caused by protozoan parasites. Some methyl quinoxaline derivatives have demonstrated activity against leishmanial species, suggesting their use in developing new antileishmanial agents .

Antimalarial Potential

Malaria is a life-threatening disease caused by Plasmodium parasites. Quinoxaline derivatives have been investigated for their antimalarial properties, with some compounds showing potent activity against strains of the malaria parasite .

Direcciones Futuras

Quinoxalines have become a subject of extensive research due to their emergence as an important chemical moiety . They have several prominent pharmacological effects and diverse therapeutic uses . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Therefore, “Methyl quinoxaline-6-carboxylate” and other quinoxalines have a promising future in medicinal chemistry .

Propiedades

IUPAC Name

methyl quinoxaline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-14-10(13)7-2-3-8-9(6-7)12-5-4-11-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPWJISMXACHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381761
Record name methyl quinoxaline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729613
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl quinoxaline-6-carboxylate

CAS RN

23088-23-5
Record name methyl quinoxaline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-quinoxalinecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 3,4-diamino-benzoic acid methyl ester (236, 2 g, 12.03 mmol) in isopropanol (50 mL) was added oxaldehyde as a 40% solution in water (13.23 mmol, 1.52 mL). The reaction mixture was heated at 80° C. for 2 hours, the solvent was removed under reduced pressure and the residue was dried under vacuum to yield 237a as a yellow solid (2.09 g, 93% yield). 1H NMR: (DMSO) δ 9.01 (s, 2H), 8.54 (d, J=1.6 Hz, 1H), 8.23 (dd, J=8.6, 2.0 Hz, 1H), 8.14 (dd, J=8.6, 0.6 Hz, 1H), 3.35 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.52 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl quinoxaline-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl quinoxaline-6-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl quinoxaline-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl quinoxaline-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl quinoxaline-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl quinoxaline-6-carboxylate

Citations

For This Compound
7
Citations
GM Masuku - 2022 - univendspace.univen.ac.za
… HCl by three selected quinoxaline derivatives namely, quinoxalone-6-carboxylic acid (Q6CA), 3-hydroxy-2-quinoxaline carboxylic acid (H2QCA), and Methyl quinoxaline-6-carboxylate (…
Number of citations: 0 univendspace.univen.ac.za
GM Masuku, W Nxumalo, MM Kabanda… - Journal of Molecular …, 2023 - Elsevier
… The corrosion inhibition properties of and methyl quinoxaline-6-carboxylate (MQ6CA), and quinoxaline-6-carboxylic acid (Q6CA) on zinc in 1.0 M HCl and 1.0 MH 2 SO 4 were studied …
Number of citations: 0 www.sciencedirect.com
V Bala Aakash, N Ramalakshmi… - Russian Journal of …, 2022 - Springer
Quinoxaline is a nitrogen-containing heterocyclic compound having many pharmaceutical and industrial purposes. It can be synthesized by adopting green chemistry principles. The …
Number of citations: 3 link.springer.com
D Osmaniye, Ş Görgülü, BN Sağlık… - Journal of …, 2022 - Wiley Online Library
… Firstly, quinoxaline-6-carbohydrazide was obtained by means of the reaction between methyl quinoxaline-6-carboxylate and excess of hydrazine hydrate. Secondly, the ring closure …
Number of citations: 7 onlinelibrary.wiley.com
R Kumar, MK Pandey, A Bhandari, J Choudhury - ACS Catalysis, 2023 - ACS Publications
… ring, such as 5-methyl quinoxaline, methyl quinoxaline-6-carboxylate, and 1,5-napthydrine, … Notably, the ester group of methyl quinoxaline-6-carboxylate remained intact during the …
Number of citations: 3 pubs.acs.org
G Chevé, C Bories, B Fauvel, F Picot, A Tible… - …, 2012 - pubs.rsc.org
A new fragment based drug design approach implemented in our MedChem-Decision platform led to the discovery of a new series of 2,5 disubstituted 7-azaindole derivatives as potent …
Number of citations: 8 pubs.rsc.org
Y Chen, H Xu, L Chen, Y Shi, A Hou, Z Liu… - Russian Chemical …, 2023 - Springer
… (4e) was obtained from methyl quinoxaline-6-carboxylate (3e) (0.19 g, 1.0 mmol). Eluent for column chromatography was PE—EtOAc, 40 : 1. Yield 0.18 g (95%), colorless oil, Rf 0.53 (PE…
Number of citations: 0 link.springer.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.